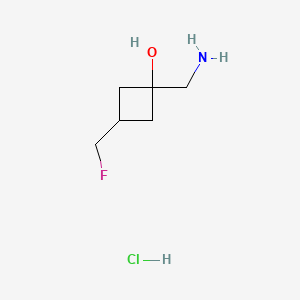
(3-Methyl-4-propan-2-ylphenyl) 2-methyl-5-nitrobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methyl-4-propan-2-ylphenyl) 2-methyl-5-nitrobenzenesulfonate, commonly known as MPPN, is a chemical compound that is widely used in scientific research. It is a sulfonate ester that belongs to the family of nitrobenzenes. The compound has a molecular formula of C17H21NO4S and a molecular weight of 343.42 g/mol. MPPN is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Wirkmechanismus
MPPN works by binding to the hydrophobic pockets of proteins, causing a change in the fluorescence intensity of the compound. The change in fluorescence can be used to monitor the conformational changes of the protein. MPPN is also known to interact with the amino acid residues of the protein, causing a change in the local environment of the residue.
Biochemical and Physiological Effects:
MPPN has been shown to have no significant effect on the biochemical and physiological properties of proteins. It does not affect the enzymatic activity of proteins or the stability of the protein structure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of MPPN is its high sensitivity and specificity for protein conformational changes. It can detect changes in protein structure at low concentrations and in real-time. MPPN is also easy to use and can be incorporated into a wide range of experimental protocols.
One of the limitations of MPPN is its limited solubility in aqueous solutions, which can limit its use in some experimental protocols. MPPN is also sensitive to pH changes and can be affected by the presence of other chemicals in the sample.
Zukünftige Richtungen
There are several future directions for the use of MPPN in scientific research. One area of research is the development of new fluorescent probes based on the structure of MPPN. These probes could have improved sensitivity and specificity for protein conformational changes.
Another area of research is the use of MPPN in the study of protein misfolding diseases such as Alzheimer's and Parkinson's disease. MPPN could be used to monitor the structural changes of proteins associated with these diseases and to develop new therapeutic strategies.
In conclusion, MPPN is a valuable tool for the study of protein conformational changes in scientific research. Its high sensitivity and specificity make it a useful probe for a wide range of experimental protocols. Further research is needed to explore the full potential of MPPN in scientific research.
Synthesemethoden
MPPN can be synthesized through a multistep process that involves the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with 3-methyl-4-propan-2-ylphenol. The reaction takes place in the presence of a base such as pyridine or triethylamine. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
MPPN is widely used in scientific research as a fluorescent probe for the detection of protein conformational changes. It can be used to monitor the structural changes of proteins in real-time and in situ. MPPN has been used to study the folding and unfolding of proteins, protein-ligand interactions, and protein-protein interactions.
Eigenschaften
IUPAC Name |
(3-methyl-4-propan-2-ylphenyl) 2-methyl-5-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-11(2)16-8-7-15(9-13(16)4)23-24(21,22)17-10-14(18(19)20)6-5-12(17)3/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNWCXATKTWQKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC(=C(C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-2-[4-(2-hydroxyphenyl)piperazin-1-yl]acetamide](/img/structure/B7453838.png)
![1-Cyclopentyl-3-[[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]methyl]imidazolidine-2,4,5-trione](/img/structure/B7453840.png)
![5-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7453849.png)



![2-[[2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]-N-(1-phenylethyl)benzamide](/img/structure/B7453872.png)
![2-[[4-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-naphthalen-1-ylethyl)acetamide](/img/structure/B7453873.png)
![3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B7453884.png)
![3-[[1-(1,3-Benzothiazol-2-yl)ethyl-methylamino]methyl]-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7453885.png)
![1-[3-(2-Thiophen-2-ylpyrrolidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B7453889.png)



